molecular formula C7H12O3 B8626414 Methyl 2-(3-methyloxetan-3-YL)acetate

Methyl 2-(3-methyloxetan-3-YL)acetate

Cat. No. B8626414
M. Wt: 144.17 g/mol
InChI Key: GYZCFDYLKZPJQA-UHFFFAOYSA-N
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Patent
US07858630B2

Procedure details

Chlorotrimethylsilane (74 μl, 0.58 mmol) was solved in 1.5 ml THF. Copper(I) iodide (7 mg, 0.04 mmol) and oxetan-3-ylidene-acetic acid methyl ester (50 mg, 0.39 mmol) in 0.5 ml THF were added at room temperature and the mixture was stirred for 15 minutes at room temperature. The reaction mixture was cooled to −15° C. and 3N methylmagnesiumchloride-solution (0.52 ml, 1.56 mmol) was added drop wise. The reaction mixture was stirred for 1 hour at room temperature, quenched then with saturated NH4Cl-solution and extracted with dichloromethane. The organic extracts were washed with brine, dried with sodium sulfate, filtered and evaporated to give 65 mg (92%) light yellow oil. The crude product was used for the next step without further purification.
Quantity
74 μL
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Copper(I) iodide
Quantity
7 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[Si](C)(C)C.[CH3:6][O:7][C:8](=[O:14])[CH:9]=[C:10]1[CH2:13][O:12][CH2:11]1.[CH3:15][Mg]Cl>C1COCC1.[Cu]I>[CH3:6][O:7][C:8](=[O:14])[CH2:9][C:10]1([CH3:15])[CH2:13][O:12][CH2:11]1

Inputs

Step One
Name
Quantity
74 μL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Two
Name
Quantity
0.52 mL
Type
reactant
Smiles
C[Mg]Cl
Step Three
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
50 mg
Type
reactant
Smiles
COC(C=C1COC1)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Copper(I) iodide
Quantity
7 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −15° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched
EXTRACTION
Type
EXTRACTION
Details
with saturated NH4Cl-solution and extracted with dichloromethane
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 65 mg (92%) light yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC(CC1(COC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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